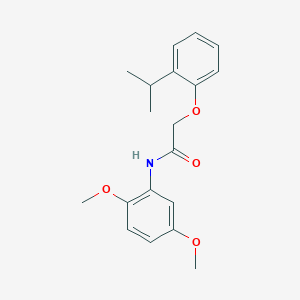![molecular formula C18H21N3O2S2 B5537860 4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-component reactions that allow for the efficient construction of complex molecules from simpler precursors. For example, a study by Rajkumar et al. (2014) outlines a highly useful synthesis method for piperazine derivatives using a four-component cyclo condensation, indicating the type of synthetic strategies that might be applicable for our compound of interest (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by NMR, IR, and mass spectral studies. These techniques help in understanding the spatial arrangement and electronic environment of the atoms within the molecule, which are crucial for predicting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached. For example, Amani and Nematollahi (2012) discussed electrochemical syntheses involving piperazine, indicating the potential for diverse chemical reactivity (Amani & Nematollahi, 2012). The thiazole moiety in the compound also suggests a propensity for nucleophilic substitution reactions and the ability to act as ligands in coordination complexes.
科学的研究の応用
DNA Minor Groove Binding
The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the compound , are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are utilized in fluorescent DNA staining due to their ability to penetrate cells easily, making them valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Additionally, Hoechst derivatives find applications as radioprotectors and topoisomerase inhibitors, highlighting their significance in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, including the compound , have shown efficacy in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to a variety of serotonin receptor-related effects. Their extensive distribution in tissues, including the brain, and their biotransformation pathways highlight the complex pharmacokinetics and pharmacodynamics of arylpiperazine derivatives. This review underscores the necessity for further research on the physiological and pathological factors affecting these compounds' activity and their potential roles in pharmacological applications (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in the compound of interest, is significant in the rational design of drugs, being part of many drugs with varied therapeutic uses like antipsychotic, antihistamine, antianginal, and antidepressant, among others. This review of patents containing piperazine compounds with therapeutic uses describes the variety of molecular designs bearing the piperazine entity, showcasing its flexibility as a building block in drug discovery. The study emphasizes the need for further therapeutic investigations on piperazine-based molecules for various diseases, suggesting the potential of such compounds in developing new drugs (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been reported to display potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review covers the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. It aims to assist medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the critical role of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).
特性
IUPAC Name |
4-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-3-24-18-19-14(12-25-18)10-16(22)20-8-9-21(17(23)11-20)15-6-4-13(2)5-7-15/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQXJVZVNKOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)


![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)